molecular formula C18H18ClN5OS B475863 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 694461-70-6

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B475863
CAS No.: 694461-70-6
M. Wt: 387.9g/mol
InChI Key: SVBNWNMYVIQGKH-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative with a 2-chlorophenyl substituent at the 5-position of the triazole ring and a 2,4-dimethylphenyl acetamide group linked via a sulfanyl bridge. Its molecular formula is C₁₉H₁₉ClN₅OS, with a molecular weight of 400.9 g/mol.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-7-8-15(12(2)9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-3-4-6-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBNWNMYVIQGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS No. 665017-48-1) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a triazole ring and is noted for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

  • Molecular Formula : C16H20ClN5OS
  • Molecular Weight : 365.88 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole moiety can inhibit enzymes or receptors, potentially leading to the disruption of cellular pathways involved in proliferation and survival of cancer cells or pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a related compound demonstrated significant anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 16.782 µg/mL . This suggests that similar triazole compounds may exhibit comparable efficacy.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies indicate that triazole derivatives can inhibit the growth of pathogens by interfering with their metabolic processes .

Case Studies

  • Hepatocellular Carcinoma : A study evaluated the effects of various triazole derivatives on HepG2 cells, revealing that modifications in the molecular structure could enhance cytotoxicity . The introduction of electron-withdrawing groups was shown to increase potency.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related triazole compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . The presence of a chlorophenyl group was noted to contribute positively to the antimicrobial efficacy.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerHepG2 (Liver Cancer)16.782
AntimicrobialVarious BacteriaVaries
AntifungalFungal StrainsVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring and the acetamide moiety, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound ID Triazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Chlorophenyl 2,4-Dimethylphenyl C₁₉H₁₉ClN₅OS 400.9
Analog 1 () 2,4-Dichlorophenyl 4-Chloro-2-methylphenyl C₁₇H₁₄Cl₃N₅OS 442.5
Analog 2 () 4-Chlorophenyl 4-Phenoxyphenyl C₂₂H₁₈ClN₅O₂S 459.9
Analog 3 () 2-Chlorophenyl 4-Butylphenyl C₂₀H₂₂ClN₅OS 427.9
Analog 4 () 2,4-Dichlorophenyl 9-Ethylcarbazol-3-yl C₂₄H₂₀Cl₂N₆OS 543.4
Analog 5 (: AM31) 2-Hydroxyphenyl 4-Nitrophenyl C₁₇H₁₅N₅O₃S 385.4

Key Observations :

  • Acetamide Groups : The 2,4-dimethylphenyl group in the target compound is less bulky than Analog 3’s 4-butylphenyl, which may improve solubility .
  • Molecular Weight : Analog 4, with a carbazole moiety, has the highest molecular weight (543.4 g/mol), likely reducing oral bioavailability compared to the target compound .

SAR Insights :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance metabolic stability compared to Analog 5’s 2-hydroxyphenyl, which improves binding affinity but may reduce half-life .
  • Bulkier Substituents : Analog 3’s 4-butylphenyl group increases lipophilicity but may hinder target engagement compared to the target’s 2,4-dimethylphenyl .

Crystallographic and Computational Insights

  • Crystallography : Analog 1 and Analog 4 were characterized using SHELX software, confirming planar amide groups critical for intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .
  • Docking Studies : Analog 5 (AM31) showed high binding energy (-9.2 kcal/mol) to HIV-1 reverse transcriptase, attributed to the hydroxyphenyl group’s interaction with Lys101 and Tyr318 residues . The target compound’s chloro group may exhibit similar polar interactions but with reduced potency compared to hydroxyl analogs.

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